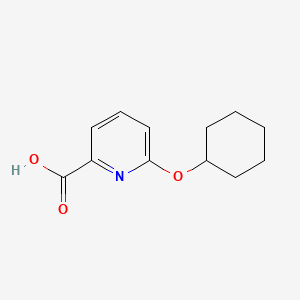

6-(Cyclohexyloxy)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-cyclohexyloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)10-7-4-8-11(13-10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFYNAVRSMQWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods are fundamental to determining the structure of a molecule like 6-(Cyclohexyloxy)picolinic acid. Each technique provides a unique piece of the puzzle, from the connectivity of atoms to the molecular weight and the nature of functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the cyclohexyl group, and the carboxylic acid. The three aromatic protons on the pyridine ring would appear as a set of coupled multiplets in the typical downfield region of 7.0-8.5 ppm. The proton at the C5 position would likely be a triplet, flanked by two doublets corresponding to the C3 and C4 protons. The most downfield signal among these would likely be the C3 proton, due to its proximity to the electron-withdrawing carboxylic acid group.

The protons of the cyclohexyl group would produce signals in the upfield region, typically between 1.2 and 2.0 ppm, appearing as a complex series of overlapping multiplets. A distinct, more deshielded signal, likely a multiplet around 4.5-5.0 ppm, would correspond to the single methine proton (CH) directly attached to the ether oxygen. The carboxylic acid proton (-COOH) is expected to be a very broad singlet, shifted significantly downfield (potentially >13 ppm), characteristic of a proton involved in strong hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would reveal twelve distinct carbon signals. The pyridine ring carbons would resonate between approximately 110 and 165 ppm, with the carbon of the carboxylic acid group (C=O) appearing at the most downfield position (>165 ppm) and the C6 carbon, bonded to the electronegative oxygen, also showing a significant downfield shift. The six carbons of the cyclohexyl ring would appear in the upfield region of the spectrum, typically between 20 and 80 ppm, with the carbon atom bonded to the ether oxygen (C-O) being the most deshielded of this group, resonating around 75-80 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | > 13 (broad singlet) | > 165 | Deshielded due to hydrogen bonding and electronegative oxygens. |

| Pyridine C2 | - | ~148-152 | Quaternary carbon attached to the carboxyl group. |

| Pyridine C3, C4, C5 | 7.0 - 8.5 (multiplets) | ~110-140 | Aromatic region, specific shifts depend on coupling. |

| Pyridine C6 | - | ~160-165 | Quaternary carbon attached to the ether oxygen. |

| Cyclohexyl C1 (O-CH) | 4.5 - 5.0 (multiplet) | ~75-80 | Proton and carbon are deshielded by the adjacent oxygen. |

| Cyclohexyl C2-C6 | 1.2 - 2.0 (multiplets) | ~20-40 | Typical aliphatic chemical shift range. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring how they absorb specific frequencies of infrared radiation or scatter light. Studies on related alkoxypyridinic acids have utilized these techniques for structural investigation. deepdyve.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key features. A very broad and prominent absorption band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a carboxylic acid involved in strong hydrogen bonding. The C-H stretching vibrations of the cyclohexyl group would appear as strong, sharp peaks between 2850 and 2950 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid would give a strong, sharp absorption band around 1700-1730 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would contain multiple bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring. Finally, a strong band corresponding to the asymmetric C-O-C stretch of the ether linkage would be expected around 1250 cm⁻¹.

Table 2: Predicted Principal IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Expected Intensity |

|---|---|---|

| 2500 - 3300 | O-H stretch (carboxylic acid, H-bonded) | Strong, Very Broad |

| 2850 - 2950 | C-H stretch (cyclohexyl) | Strong, Sharp |

| 1700 - 1730 | C=O stretch (carboxylic acid) | Strong, Sharp |

| 1400 - 1600 | C=C and C=N stretch (pyridine ring) | Medium to Strong |

| ~1250 | C-O-C stretch (asymmetric ether) | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under electron impact. The molecular formula for this compound is C₁₂H₁₅NO₃, which corresponds to a monoisotopic mass of approximately 221.1052 g/mol .

In an MS experiment, a distinct molecular ion peak (M⁺•) would be expected at m/z 221. The fragmentation would likely proceed through several predictable pathways. A primary fragmentation would be the cleavage of the ether bond. This could involve the loss of a cyclohexoxy radical (•OC₆H₁₁) or the loss of cyclohexene (B86901) (C₆H₁₀) via a rearrangement, leading to a fragment corresponding to 6-hydroxypicolinic acid. Another major fragmentation pathway would involve the carboxylic acid group, such as the loss of a hydroxyl radical (•OH, M-17), or the loss of a carboxyl group (•COOH, M-45). Further fragmentation of the cyclohexyl ring itself would produce a characteristic pattern of ion peaks separated by 14 mass units (CH₂). libretexts.org

Single-Crystal X-ray Diffraction for Solid-State Conformation

Single-crystal X-ray diffraction is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique can reveal exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.net

To date, a crystal structure for this compound has not been reported in the publicly accessible literature. However, if suitable single crystals could be grown, this technique would provide an unambiguous depiction of its solid-state conformation. The analysis would be expected to show a largely planar picolinic acid moiety, a result of the sp² hybridization of the aromatic ring. The cyclohexyl ring would almost certainly adopt a stable chair conformation. The X-ray data would definitively measure the torsion angles around the C6-O and O-C(cyclohexyl) bonds, revealing the precise spatial relationship between the pyridine and cyclohexane (B81311) rings.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape (conformation) of this compound is primarily dictated by rotation around the single bonds of the ether linkage. The bulky nature of the cyclohexyl group introduces significant steric considerations that influence the molecule's preferred orientation. The conformational analysis would focus on the rotation around the C(pyridine)-O bond, which would determine the angle of the cyclohexyl group relative to the plane of the pyridine ring. Steric hindrance between the hydrogens on the cyclohexane ring and the carboxylic acid group at the C2 position likely restricts free rotation, favoring a conformation where the cyclohexyl group is oriented away from the carboxyl function.

Hydrogen Bonding Networks within the Molecule

A defining structural feature of picolinic acid and its derivatives is the formation of a strong intramolecular hydrogen bond. rsc.orgrsc.org In this compound, the acidic proton of the carboxylic acid group can form a hydrogen bond with the lone pair of electrons on the adjacent pyridine nitrogen atom.

This interaction creates a stable, planar, six-membered ring-like system involving the atoms O-H···N-C=C-C=O. This intramolecular bond is a dominant force in determining the molecule's conformation, holding the carboxylic acid group in a fixed, coplanar orientation relative to the pyridine ring. This feature is directly responsible for the characteristic broad O-H stretch observed in the IR spectrum and the significant downfield chemical shift of the acidic proton in the ¹H NMR spectrum.

Steric and Electronic Influences of the Cyclohexyloxy Group

The introduction of a cyclohexyloxy group at the 6-position of the picolinic acid scaffold imparts significant steric and electronic modifications to the parent molecule. These changes profoundly influence the compound's conformational preferences, reactivity, and spectroscopic properties. The bulky nature of the cyclohexyl ring, combined with the electronic effects of the ether linkage, creates a unique chemical environment around the pyridine core and the chelating picolinic acid moiety.

Steric Effects:

The primary steric influence of the 6-cyclohexyloxy group is the significant bulk it introduces adjacent to the pyridine nitrogen atom. The cyclohexyl ring is a non-planar, three-dimensional substituent that can adopt several conformations, with the chair form being the most stable. This bulky group can sterically hinder the approach of substrates or metal ions to the nitrogen atom and the proximate carboxylic acid group. tandfonline.com Such steric hindrance can affect the molecule's ability to act as an efficient bidentate ligand, a characteristic feature of picolinic acid. nih.gov

The orientation of the carboxylic acid group relative to the pyridine nitrogen can be described by two main planar arrangements: s-cis and s-trans. uva.es The large cyclohexyloxy substituent at the 6-position is expected to influence the rotational barrier around the C2-C(OOH) bond, potentially favoring one conformer over the other to minimize steric clash between the substituent and the carboxyl group. Theoretical studies on substituted picolinic acids have shown that substituents can significantly alter the potential energy surface for rotation around this bond. dergipark.org.tr In the case of this compound, the steric repulsion between the voluminous cyclohexyl ring and the carboxylic acid group would likely destabilize the s-trans conformer, making the s-cis conformation, where the carbonyl oxygen points away from the substituent, more favorable.

Electronic Effects:

The electronic character of the picolinic acid ring is modulated by the dual nature of the cyclohexyloxy substituent. The ether oxygen atom is electronegative, exerting an electron-withdrawing inductive effect (-I) on the pyridine ring. Conversely, the oxygen's lone pairs can be delocalized into the aromatic system, resulting in an electron-donating mesomeric or resonance effect (+M). mdpi.com

Spectroscopic Analysis:

The structural features imposed by the cyclohexyloxy group are reflected in the compound's spectroscopic data. While specific experimental data for this compound is not widely published, its characteristic spectroscopic signatures can be predicted based on data from picolinic acid, cyclohexanol, and related substituted pyridines. mdpi.comsigmaaldrich.comlibretexts.org

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclohexyl group. The pyridine protons (H3, H4, H5) would appear as a set of coupled multiplets in the aromatic region. The presence of the electron-donating cyclohexyloxy group would cause an upfield shift for these protons compared to unsubstituted picolinic acid. The proton on the cyclohexyl ring attached to the ether oxygen (H-1') would be the most deshielded of the cyclohexyl protons, appearing as a multiplet significantly downfield due to the oxygen's electronegativity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3 | 7.2 - 7.4 | d |

| Pyridine H-4 | 7.6 - 7.8 | t |

| Pyridine H-5 | 6.8 - 7.0 | d |

| Cyclohexyl H-1' (CH-O) | 4.8 - 5.2 | m |

| Cyclohexyl H (other) | 1.2 - 2.1 | m |

| Carboxylic Acid OH | 12.0 - 13.5 | br s |

| Predicted values are based on typical shifts for substituted pyridines and cyclohexyl ethers in a non-polar solvent like CDCl₃. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum would provide clear evidence of the carbon skeleton. The carbon atom attached to the ether oxygen (C6) would be significantly shifted downfield. The carbons of the cyclohexyl group would appear in the aliphatic region, with C-1' being the most deshielded among them.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 168 |

| C-6 (C-OAr) | 162 - 165 |

| C-2 | 148 - 151 |

| C-4 | 138 - 141 |

| C-5 | 115 - 118 |

| C-3 | 110 - 113 |

| C-1' (Cyclohexyl) | 75 - 80 |

| C-2'/C-6' (Cyclohexyl) | 30 - 35 |

| C-3'/C-5' (Cyclohexyl) | 23 - 26 |

| C-4' (Cyclohexyl) | 25 - 28 |

| Predicted values are based on typical shifts for substituted pyridines and cyclohexyl ethers. libretexts.orgucl.ac.uk |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum would display characteristic absorption bands for the carboxylic acid and the cyclohexyloxy ether functionalities. A broad O-H stretching band for the carboxylic acid dimer would be prominent. The carbonyl (C=O) stretch would be a strong, sharp peak. The asymmetric and symmetric C-O-C stretching vibrations from the ether linkage would also be key diagnostic peaks.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Aromatic Ring | C=C, C=N stretches | 1570 - 1610 |

| Aryl Ether | C-O-C asymmetric stretch | 1230 - 1270 |

| Aryl Ether | C-O-C symmetric stretch | 1020 - 1075 |

| C-H (Aromatic) | C-H stretch | 3050 - 3150 |

| C-H (Aliphatic) | C-H stretch | 2850 - 2960 |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the effect of different substituents on the electronic properties of picolinic acid. For instance, studies on 4-substituted picolinic acids, such as 4-methoxypicolinic acid and 4-nitropicolinic acid, have demonstrated how electron-donating (like the methoxy (B1213986) group) and electron-withdrawing (like the nitro group) substituents influence the electron distribution within the picolinic acid ring. academicjournals.orgresearchgate.net The methoxy group, for example, increases electron density in the ring, affecting its reactivity. academicjournals.org

In the case of 6-(Cyclohexyloxy)picolinic acid, the cyclohexyloxy group at the 6-position is expected to act as an electron-donating group, influencing the reactivity of the picolinic acid core. DFT calculations could be employed to model reaction pathways, such as its coordination with metal ions, which is a known characteristic of picolinic acid and its derivatives. nih.gov These calculations can determine the activation energies and transition state geometries, providing insights into the kinetics and thermodynamics of potential reactions.

A comparative DFT study on different substituted picolinic acids revealed that the choice of functional and basis set is crucial for obtaining accurate predictions of properties like pKa. torvergata.it For example, the CAM-B3LYP functional has been shown to provide reliable pKa predictions for carboxylic acids. torvergata.it

Table 1: Comparison of Calculated pKa Values for Benzoic Acid Derivatives Using Different DFT Functionals

| Compound | pKa (CAM-B3LYP) | pKa (PBE1PBE) | Experimental pKa |

| Benzoic acid | 4.21 | 4.54 | 4.20 |

| 2-Bromobenzoic acid | 2.87 | 3.23 | 2.85 |

| 4-Nitrobenzoic acid | 3.44 | 3.78 | 3.44 |

| Data sourced from a comparative study on DFT functionals for pKa prediction. torvergata.it |

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution on the surface of a molecule. It helps in predicting sites for electrophilic and nucleophilic attack. For picolinic acid derivatives, MEP analysis can identify regions of negative potential, typically around the nitrogen and oxygen atoms of the carboxyl group, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds or coordinating with metal ions. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as biological receptors.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery and design, MD simulations can provide detailed insights into how a ligand, such as a picolinic acid derivative, binds to a receptor protein. mdpi.com These simulations can reveal the stability of the ligand-receptor complex, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. mdpi.comresearchgate.net

For this compound, if a potential biological target were identified, MD simulations could be used to model its binding affinity and mode of interaction. For example, research on other picolinic acid derivatives as inhibitors of enzymes like autotaxin has utilized molecular docking and SAR to understand binding. strath.ac.uk Similarly, studies on influenza polymerase inhibitors have used MD simulations to analyze the stability of ligand-protein complexes. mdpi.com

Table 2: Illustrative Binding Free Energy Calculation from an MD Simulation Study of mIDH1 Inhibitors

| Compound | Binding Free Energy (kcal/mol) |

| Compound 1 | -76.34 ± 4.67 |

| Compound 2 | -93.25 ± 5.20 |

| Compound 3 | -63.77 ± 3.18 |

| This table is illustrative and based on data from a study on pyridin-2-one derivatives as mIDH1 inhibitors. mdpi.com |

A molecule like this compound, with its flexible cyclohexyl group, can exist in multiple conformations. Conformational sampling techniques, often coupled with MD simulations, are used to explore the different possible spatial arrangements of the atoms and to identify the low-energy, and therefore more stable, conformations. Understanding the preferred conformation is crucial as it dictates how the molecule will interact with its environment, including biological receptors. The analysis of the conformational energy landscape provides a map of the relative energies of these different conformations.

Predictive Modeling for Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. discoveryjournals.org These models are widely used in drug discovery and environmental science to predict the activity of new compounds and to guide the design of more potent or safer molecules.

For picolinic acid derivatives, QSAR studies have been successfully applied to understand their herbicidal properties. discoveryjournals.orgnih.gov In these studies, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a series of related compounds and then correlated with their observed biological activity. discoveryjournals.org For example, in a study of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, 3D-QSAR models identified key structural features responsible for their herbicidal action. discoveryjournals.orgnih.gov

A QSAR study on this compound and its analogues could help in predicting their potential biological activities and in designing new derivatives with improved properties. This would involve synthesizing a series of related compounds, measuring their biological activity, and then developing a QSAR model to identify the key structural determinants of that activity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

There is no specific information available in the reviewed scientific literature to populate this section. QSAR studies rely on the statistical correlation of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the biological activity of a series of compounds. Without experimental data and a series of analogs for this compound, a QSAR model cannot be developed or discussed.

3D-QSAR Methodologies and Pharmacophore Modeling

Similarly, no dedicated 3D-QSAR or pharmacophore modeling studies for this compound have been found. These advanced computational techniques require detailed information on the three-dimensional structure of the compounds and their interaction with a biological target. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D contour maps that visualize the favorable and unfavorable regions for biological activity around a molecule. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. The absence of such research for this compound means that no specific findings can be reported.

Due to the lack of specific research and data pertaining to the computational and theoretical investigations of this compound, the requested detailed article with data tables and research findings for the specified subsections cannot be generated at this time.

Biochemical and Pharmacological Research Applications

Interaction with Biological Macromolecules

The interaction of small molecules with biological macromolecules is the cornerstone of pharmacology. The unique structure of 6-(Cyclohexyloxy)picolinic acid, featuring a pyridine (B92270) ring, a carboxylic acid group, and a cyclohexyloxy substituent, provides a framework for potential binding to various enzymes and receptors.

Enzyme inhibition is a critical mechanism of action for many therapeutic agents. Picolinic acid derivatives have been explored for their inhibitory effects on several classes of enzymes.

Metalloenzymes, which contain a metal ion cofactor essential for their catalytic activity, are significant drug targets. Picolinic acid and its derivatives are recognized as effective metal-binding pharmacophores, capable of chelating the metal ions in the active sites of these enzymes, leading to inhibition. nih.govacs.org For instance, derivatives of picolinic acid have been investigated as inhibitors of metallo-β-lactamases and matrix metalloproteinases (MMPs). asm.orgnih.govresearchgate.net The inhibitory mechanism often involves the pyridine nitrogen and the 2-carboxylate group forming a stable complex with the active site metal ion, typically zinc. researchgate.net

Table 1: Metalloenzyme Interaction Data for this compound

| Metalloenzyme Target | Inhibition Constant (Ki/IC50) | Assay Conditions |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery. Research has shown that certain picolinamide (B142947) and picolinic acid derivatives can act as kinase inhibitors. google.comcdnsciencepub.com For example, derivatives have been developed to target Provirus Integration of Maloney Kinase (PIM kinase) and Apoptosis signal-regulating kinase 1 (ASK1). google.comdovepress.com

Despite the investigation of related structures, specific research quantifying the binding affinity of this compound to any kinase domain has not been identified in the public domain.

Table 2: Kinase Domain Binding Affinity for this compound

| Kinase Target | Binding Affinity (Kd/IC50) | Method |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol, thereby amplifying local glucocorticoid action. It is a therapeutic target for metabolic syndrome and type 2 diabetes. hkbu.edu.hk Studies have described the synthesis and optimization of 6-substituted picolinamide derivatives as potent and selective inhibitors of 11β-HSD1. nyu.edunih.govnih.gov These studies highlight the importance of the substitution at the 6-position of the pyridine ring for achieving high inhibitory activity. nih.gov

While these findings point to the potential of 6-substituted picolinic acid structures as 11β-HSD1 inhibitors, specific inhibitory data for this compound against 11β-HSD1 is not available in the reviewed literature.

Table 3: 11β-HSD1 Inhibition Data for this compound

| Assay Type | IC50 Value | Species |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

The picolinate (B1231196) class of synthetic auxins, used as herbicides, function by targeting auxin signaling pathways in plants. nih.govnih.gov A key protein in this pathway is the Auxin Signaling F-box protein 5 (AFB5), which has been identified as a receptor for picolinate auxins like picloram. oup.comgoogle.com The interaction is specific, as mutations in the AFB5 gene can confer resistance to this class of herbicides while having minimal effect on the response to other auxins like 2,4-D. nih.govnih.gov

The structural similarity of this compound to picolinate herbicides suggests it could potentially interact with the AFB5 receptor. However, no studies have been published that specifically measure the binding or modulation of AFB5 by this compound.

Table 4: Receptor Binding Data for this compound

| Receptor Target | Binding Affinity (Kd) | Functional Effect |

|---|---|---|

| AFB5 | Data Not Available | Data Not Available |

Zinc finger proteins (ZFPs) are a diverse class of proteins that require zinc ions to maintain their structural integrity and function, which often involves binding to DNA or RNA. nih.gov Picolinic acid is a known metabolite that acts as a chelating agent for zinc and other metal ions. nih.govwikipedia.org This property allows it to disrupt the structure of ZFPs by removing the essential zinc ion, thereby inhibiting their function. drugbank.comselleckchem.comgoogle.com This mechanism has been explored for its potential antiviral effects, as many viral proteins are ZFPs. google.com

Given that this compound retains the core picolinic acid structure responsible for zinc chelation, it is plausible that it could interact with and potentially disrupt ZFPs. However, direct experimental evidence and detailed findings of such interactions for this specific compound are currently absent from the scientific literature.

Table 5: Zinc Finger Protein Interaction Data for this compound

| ZFP Target | Nature of Interaction | Effect on Function |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Enzyme Inhibition Studies: Mechanisms and Specificity

Elucidation of Molecular Mechanisms of Action

The scientific investigation into this compound and its analogs is driven by a need to understand how these molecules exert their biological effects at a subcellular level. Research has focused on how modifications to the picolinic acid scaffold influence interactions with cellular pathways and signaling cascades, leading to specific biological outcomes.

While direct studies on this compound's effect on endosomal pathways are not extensively documented in publicly available research, the parent molecule, picolinic acid, has been identified as a modulator of fundamental cellular processes, particularly those involved in viral entry. Picolinic acid is recognized as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and Influenza A virus. nih.govnih.gov Its mechanism involves disrupting the integrity of the viral membrane, which in turn inhibits the fusion between the virus and cellular membranes. nih.govnih.govnews-medical.net This interference extends to cellular endocytosis, a key pathway for viral entry. nih.gov

The process of endosome maturation involves the transition of early endosomes to late endosomes and finally to lysosomes, a process marked by progressive acidification and the recruitment of specific proteins. nih.govnih.gov Some compounds can block this maturation, preventing the acidification necessary for certain toxins and viruses to become active. merckmillipore.com The deubiquitinating enzyme USP8 is a key regulator in this process, influencing the switch from Rab5-positive early endosomes to Rab7-positive late endosomes. elifesciences.orgbiorxiv.org Research into picolinic acid derivatives is often aimed at exploring how different chemical substitutions might enhance or modify these activities, potentially leading to more potent or selective antiviral agents. The introduction of a cyclohexyloxy group at the 6-position represents one such modification, explored for its potential to alter the molecule's interaction with these cellular trafficking and membrane fusion events.

Picolinic acid derivatives are a significant class of synthetic auxin herbicides. nih.govresearchgate.net Their mechanism involves interfering with plant hormone signaling pathways, which are critical for growth and development. Auxin, a primary regulator of plant development, alters gene expression by activating AUXIN RESPONSE FACTOR (ARF) transcription factors. mdpi.com

Certain 6-substituted picolinic acids have been shown to disrupt this delicate balance. Specifically, research on 6-indazolyl-2-picolinic acids revealed they could induce the up-regulation of the auxin-responsive genes ACS7 and NCED3. researchgate.net This up-regulation promotes the release of ethylene (B1197577) and the production of abscisic acid (ABA), leading to rapid plant death. researchgate.net This mode of action distinguishes them from other picolinic acids, highlighting how substitution at the 6-position can fundamentally alter the signaling cascade interference. researchgate.net The study of compounds like this compound falls within this broader investigation into how different functional groups at this position can modulate auxin gene regulation and its downstream effects, such as ethylene production. researchgate.net

| Compound Class | Affected Pathway | Mechanism of Action | Key Genes/Proteins Involved | Reference |

|---|---|---|---|---|

| Picolinic Acid | Enveloped Virus Entry | Compromises viral membrane integrity and inhibits virus-cellular membrane fusion. | N/A (Direct membrane interaction) | nih.govnih.gov |

| 6-Indazolyl-2-Picolinic Acids | Auxin Signaling | Induces upregulation of auxin-responsive genes, leading to ethylene release and ABA production. | ACS7, NCED3 | researchgate.net |

Role as a Lead Compound in Drug Discovery Research

A lead compound is a chemical starting point for the development of new drugs or herbicides. studydrive.net It demonstrates a useful biological activity but may require modification to enhance its efficacy, selectivity, or pharmacokinetic properties. Picolinic acid and its derivatives, including this compound, serve as valuable scaffolds in this process.

The picolinic acid structure is a versatile template for creating new biologically active molecules. pensoft.netnih.gov Researchers design and synthesize novel derivatives to probe biological systems and identify new therapeutic agents. For example, new picolinic acid derivatives have been synthesized and evaluated for their potential as anticancer agents by studying their interaction with targets like the EGFR kinase domain. pensoft.net Other synthetic efforts focus on creating derivatives for metal ion complexation, which have potential applications in biomedical imaging and radioisotope therapy. nih.gov

The synthesis of these advanced derivatives often involves multi-step chemical reactions starting from picolinic acid or its precursors. pensoft.netnih.gov These processes allow for the systematic introduction of various functional groups onto the pyridine ring, enabling the exploration of a wide chemical space. The goal is to develop probes that can be used to understand disease mechanisms or act as starting points for drug development.

Once a lead compound is identified, medicinal chemists and researchers work to optimize its structure to improve its desired properties. This involves making specific structural modifications to enhance biological activity against the intended target while minimizing effects on other targets, thereby increasing selectivity. nih.govnih.gov

For picolinic acid derivatives, this optimization can involve several strategies:

Ring Substitution: Altering the substituents on the pyridine ring is a common approach. For instance, in the development of Mycobacterium tuberculosis inhibitors, replacing a phenyl ring with a pyridyl unit and modifying a terminal ring system were key steps in optimizing the lead compound. nih.gov

Side-Chain Modification: The nature of the group at the 6-position of the picolinic acid is critical for its activity as a synthetic auxin. Replacing the chlorine atom in older herbicides with aryl groups led to the discovery of new, highly potent picolinate herbicides. nih.gov This demonstrates how structural changes at this specific position can dramatically enhance activity.

Structure-Activity Relationship (SAR) Studies: Researchers systematically synthesize a series of related compounds and test their biological activity. The resulting data is used to build models, such as three-dimensional quantitative structure–activity relationship (3D-QSAR) models, which can then guide the design of more potent and selective compounds. nih.gov

This iterative process of design, synthesis, and testing is fundamental to transforming a promising lead compound into a viable drug candidate or a highly effective agrochemical.

| Lead Compound Class | Target Application | Optimization Strategy | Result of Modification | Reference |

|---|---|---|---|---|

| Picolinic Acid Derivative | Antituberculosis | Replacement of phenyl ring with pyridyl; modification of terminal ring. | Improved inhibitory activity against MtTMPK. | nih.gov |

| 6-Aryl-2-Picolinic Acid | Herbicide | Introduction of aryl groups at the 6-position. | Enhanced herbicidal potency against broadleaf weeds. | nih.gov |

| Picolinic Acid Derivative | Anticancer | Synthesis of various hydrazide and oxadiazole derivatives. | Identified compounds with potential to induce apoptosis in cancer cells. | pensoft.net |

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 6-(Cyclohexyloxy)picolinic Acid

The coordination capabilities of this compound are primarily defined by its ability to act as a bidentate chelating agent and the influence of its cyclohexyloxy group on the stability and properties of the resulting metal complexes.

Bidentate Chelation through Pyridine (B92270) Nitrogen and Carboxylate Oxygen

Similar to other picolinic acid derivatives, this compound functions as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. dergipark.org.tr This chelation results in the formation of a stable five-membered ring, a common structural motif in metal complexes of picolinic acid. dergipark.org.tr This bidentate coordination is a key factor in the formation of stable complexes with a variety of transition metals.

Influence of the Cyclohexyloxy Substituent on Chelation Properties

The cyclohexyloxy group at the 6-position of the pyridine ring exerts significant steric and electronic effects that modulate the chelation properties of the ligand.

Electronic Effects: The oxygen atom of the cyclohexyloxy group is an electron-donating group, which can increase the electron density on the pyridine ring. nih.gov This enhanced electron density can, in turn, increase the basicity of the pyridine nitrogen, leading to stronger coordination to the metal center. nih.govrsc.org The electronic influence of such substituents can be a critical factor in tuning the reactivity and stability of the metal complexes. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound can be achieved through various standard methods, and their characterization relies on a combination of spectroscopic and analytical techniques.

Complexation with Transition Metals (e.g., Zinc, Copper, Iron)

Metal complexes of this compound with transition metals such as zinc, copper, and iron can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, the reaction of this compound with a zinc(II) salt, like zinc chloride, would be expected to yield a zinc(II) complex. ajol.info Similarly, copper(II) complexes can be prepared using copper(II) salts such as copper(II) sulfate. researchgate.netsrce.hr The synthesis of iron complexes can be achieved using iron(III) salts like iron(III) chloride. nih.gov The stoichiometry of the resulting complexes can vary depending on the reaction conditions and the metal-to-ligand ratio.

Illustrative Synthetic Schemes:

Zinc Complex: 2 C₁₂H₁₅NO₃ + ZnCl₂ → [Zn(C₁₂H₁₄NO₃)₂] + 2 HCl

Copper Complex: 2 C₁₂H₁₅NO₃ + CuSO₄ → [Cu(C₁₂H₁₄NO₃)₂] + H₂SO₄

Iron Complex: 3 C₁₂H₁₅NO₃ + FeCl₃ → [Fe(C₁₂H₁₄NO₃)₃] + 3 HCl

Solid-State and Solution-State Studies of Metal Picolinates

The characterization of these metal complexes is crucial for understanding their structure and properties.

Solution-State Characterization: In solution, techniques like UV-Visible spectroscopy can be used to study the electronic properties of the complexes. orientjchem.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide insights into the structure and dynamics of the complexes in solution. orientjchem.org The stability of these complexes in solution can be determined by measuring their stability constants using methods like potentiometric titration. scispace.com

Illustrative Data for Related Picolinate (B1231196) Complexes

| Complex | Metal-Nitrogen Bond Length (Å) | Metal-Oxygen Bond Length (Å) | Coordination Geometry |

| [Cu(6-OHpic)₂(H₂O)₂] | ~2.0 | ~1.95 and ~2.4 (axial) | Distorted Octahedral |

| [Cu(6-Mepic)₂(H₂O)] | ~2.0 | ~1.95 | Square Pyramidal |

| [Cu(pic)₂(phen)]·H₂O | ~2.0 | ~1.95 | Distorted Octahedral |

Data are for illustrative purposes and are based on typical values for related picolinate complexes.

Biochemical and Catalytic Implications of Metal Complexes

Metal complexes of picolinic acid and its derivatives are known for their diverse biochemical and catalytic activities.

Biochemical Implications: Picolinic acid is a natural chelator in biological systems and is involved in the transport of metal ions like zinc and iron. orientjchem.orgnih.gov The metal complexes of this compound could potentially mimic or interfere with these biological processes. For example, copper complexes of picolinic acid derivatives have been shown to bind to DNA and exhibit nuclease activity, suggesting potential applications in biotechnology and medicine. nih.gov Iron picolinate complexes are also of interest for their potential role in iron supplementation. nih.gov

Catalytic Implications: Transition metal complexes are widely used as catalysts in a variety of organic transformations. Zinc complexes of picolinic acid have been investigated as catalysts for oxidation reactions. plu.mx Iron complexes have also shown catalytic activity in the oxidation of alcohols. mdpi.com The specific properties of the this compound ligand, such as the steric bulk and electronic effects of the cyclohexyloxy group, could be harnessed to develop novel catalysts with enhanced selectivity and efficiency.

Modulation of Enzyme Activity by Metal-Picolinate Chelates

Metal ions are crucial for the catalytic activity of many enzymes, known as metalloenzymes. The chelation of these essential metal ions by small molecules is a well-established strategy for enzyme inhibition. lifechemicals.com Picolinic acid and its derivatives are known to act as inhibitors for various metalloenzymes by forming stable complexes with the metal cofactors in the enzyme's active site, thereby rendering the enzyme inactive. nih.govnih.gov The inhibitory potency of these compounds is often related to the stability of the metal-ligand complex formed.

The metal-chelating properties of this compound suggest its potential as a modulator of metalloenzyme activity. Upon complexation with a metal ion, the resulting chelate could interact with an enzyme's active site. The bulky cyclohexyloxy group could play a crucial role in this interaction by providing additional steric hindrance or hydrophobic interactions within the enzyme's binding pocket, potentially leading to enhanced selectivity and potency of inhibition.

The table below presents data on the inhibition of various enzymes by different picolinic acid derivatives, illustrating the potential for these compounds to modulate enzyme activity.

| Picolinic Acid Derivative | Target Enzyme | Metal Cofactor | Inhibition Constant (Ki) | Reference |

| Picolinic acid | HIV-1 Ribonuclease H | Mg²⁺ | 1.5 µM | Fikkert et al., 2000 |

| Fusaric acid | Dopamine β-hydroxylase | Cu²⁺ | 0.1 µM | Ishii et al., 1982 |

| 5-Butylpicolinic acid | Tyrosinase | Cu²⁺ | 8.7 µM | Kim et al., 2005 |

This table is for illustrative purposes and includes data for various picolinic acid derivatives to demonstrate the general principle of enzyme inhibition by this class of compounds.

Potential as Probes in Bioinorganic Chemistry

Fluorescent probes are indispensable tools in bioinorganic chemistry for visualizing and quantifying metal ions and other biologically important species in living systems. nih.govprinceton.edu Picolinic acid derivatives have been utilized as ligands in the design of fluorescent sensors due to their ability to form stable and often luminescent complexes with metal ions. nih.gov The coordination of a metal ion to a picolinate-based ligand can lead to changes in the fluorescence properties of the molecule, such as enhancement ("turn-on") or quenching ("turn-off") of the emission, or a shift in the emission wavelength.

This compound possesses the necessary structural features to be developed into a fluorescent probe. The picolinic acid moiety can serve as the metal-binding site, while the cyclohexyloxy group could be exploited to modulate the photophysical properties and cellular permeability of the probe. The hydrophobic nature of the cyclohexyl group may enhance the probe's ability to cross cell membranes and localize in specific subcellular compartments. Furthermore, the steric bulk of the cyclohexyloxy group could influence the selectivity of the probe for certain metal ions by imposing specific geometric constraints on the resulting metal complex.

The following table provides examples of fluorescent probes based on picolinic acid derivatives and their sensing applications.

| Probe Name | Target Analyte | Fluorescence Response | Detection Limit | Reference |

| Zinspy-1 | Zn²⁺ | Turn-on | 1 pM | Hirano et al., 2000 |

| Coumarin-picolinamide | Cu²⁺ | Turn-off | 2.5 µM | Kumar et al., 2014 |

| Naphthalimide-dipicolylamine | Fe³⁺ | Turn-on | 0.1 µM | Ghosh et al., 2012 |

This table is for illustrative purposes and includes data for various picolinic acid-based probes to demonstrate the general principles of their design and application.

Environmental and Biodegradation Research

Microbial Catabolism of Picolinic Acid and its Derivatives

The microbial breakdown of picolinic acid has been a subject of study for over five decades, yet the underlying molecular and genetic mechanisms have only recently been elucidated. nih.gov Research has revealed that various bacteria, including species from the Alpha-, Beta-, and Gammaproteobacteria classes, possess the genetic machinery to completely degrade picolinic acid. nih.gov

A key breakthrough in understanding picolinic acid degradation was the identification of the pic gene cluster in the bacterium Alcaligenes faecalis JQ135. nih.gov This cluster, designated picRCEDFB4B3B2B1A1A2A3, contains the essential genes that code for the enzymes required for the complete catabolism of picolinic acid. nih.gov The discovery of this gene cluster provided a new perspective on the catabolic mechanisms for picolinic acid in bacteria. nih.gov

Homologous pic gene clusters have been identified across diverse bacterial groups, suggesting a widespread capability for picolinic acid degradation in nature. nih.gov The organization of these gene clusters can vary, but they are central to the bacteria's ability to adapt and compete in environments where pyridine (B92270) derivatives are present. In A. faecalis JQ135, the pic cluster consists of 13 genes whose expression is induced by the presence of picolinic acid.

Table 1: Genes of the pic Cluster in Alcaligenes faecalis JQ135 and Their Functions

| Gene | Predicted Protein Function | Role in Pathway |

|---|---|---|

| picA1A2A3 | Picolinic acid dehydrogenase (PicA) | Initial 6-hydroxylation of Picolinic Acid |

| picB1B2B3B4 | 6-hydroxypicolinic acid monooxygenase (PicB) | 3-hydroxylation of 6-Hydroxypicolinic Acid |

| picC | 3,6-dihydroxypicolinic acid decarboxylase (PicC) | Decarboxylation to 2,5-dihydroxypyridine (B106003) |

| picD | 2,5-dihydroxypyridine 5,6-dioxygenase (PicD) | Ring cleavage |

| picE | N-formylmaleamic acid deformylase (PicE) | Metabolism of ring cleavage product |

| picF | Maleamic acid amidohydrolase (PicF) | Conversion to maleic acid |

| picG | Maleic acid isomerase (PicG) | Isomerization to fumaric acid |

| picR | Regulatory protein | Regulation of gene cluster expression |

The microbial degradation of picolinic acid proceeds through a defined enzymatic pathway, primarily involving hydroxylation and decarboxylation steps to break down the stable pyridine ring. The pathway in A. faecalis JQ135 serves as a model for this process. nih.gov

The catabolic sequence begins with the 6-hydroxylation of picolinic acid to form 6-hydroxypicolinic acid (6HPA). nih.gov This initial step is a critical activation of the molecule for further degradation. Following this, the 6HPA intermediate undergoes a second hydroxylation at the 3-position, yielding 3,6-dihydroxypicolinic acid (3,6DHPA). nih.gov

The next key step is the non-oxidative decarboxylation of 3,6DHPA, which removes the carboxyl group and results in the formation of 2,5-dihydroxypyridine (2,5DHP). From this point, the pathway continues with the enzymatic cleavage of the pyridine ring. The 2,5DHP molecule is further degraded via the maleamate (B1239421) pathway, ultimately being converted into fumaric acid, which can then enter the central metabolic pathway of the Krebs cycle.

For a derivative like 6-(Cyclohexyloxy)picolinic acid, this pathway would require modification. The presence of the bulky cyclohexyloxy group at the 6-position sterically hinders the initial 6-hydroxylation step catalyzed by PicA. Therefore, its degradation would likely necessitate an initial enzymatic step capable of cleaving the ether linkage (O-dealkylation) to produce 6-hydroxypicolinic acid, which could then enter the established catabolic pathway.

The metabolic transformations in the picolinic acid degradation pathway are catalyzed by a series of specific enzymes encoded by the pic gene cluster.

PicA (Picolinic Acid Dehydrogenase): This enzyme initiates the entire degradation sequence. Encoded by the picA1A2A3 genes, PicA is a molybdopterin-containing dehydrogenase that catalyzes the initial hydroxylation of picolinic acid at the 6-position to generate 6-hydroxypicolinic acid.

PicB (6-Hydroxypicolinic Acid Monooxygenase): Following the first step, PicB acts on the 6HPA intermediate. PicB is a four-component monooxygenase that catalyzes the 3-hydroxylation of 6HPA, producing 3,6-dihydroxypicolinic acid (3,6DHPA). nih.gov

PicC (3,6-Dihydroxypicolinic Acid Decarboxylase): This enzyme is responsible for the crucial decarboxylation step. PicC is a Zn2+-dependent, non-oxidative decarboxylase that specifically and irreversibly converts 3,6DHPA into 2,5-dihydroxypyridine (2,5DHP). The function of PicC is essential for the degradation of picolinic acid. Subsequent enzymes in the pathway, including PicD, PicE, PicF, and PicG, continue the breakdown of 2,5DHP into fumaric acid. nih.gov

Environmental Fate and Transport Considerations (Academic Context)

The environmental fate of a chemical compound is influenced by its susceptibility to biodegradation, as well as its potential for transport in soil and water systems. Picolinic acid itself is known to be biodegradable. Research on related compounds, such as 3,6-dichloropicolinic acid, has focused on its metabolism and persistence in soils, highlighting biodegradation as a key factor in its environmental breakdown.

The presence of microbial communities with the genetic capacity to degrade picolinic acid suggests that, under favorable conditions, the parent pyridine ring structure can be mineralized. nih.gov The biodegradability of picolinic acid has also been noted in the context of water treatment, where it is considered a biodegradable chelating agent. The microbial catabolic pathways that break down picolinic acid into central metabolites like fumaric acid indicate a potential for complete removal from the environment.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of any chemical compound from discovery to application is fundamentally dependent on the ability to produce it and its analogs in a cost-effective, efficient, and environmentally responsible manner. While general methods for synthesizing picolinic acid derivatives exist, future research should focus on developing novel synthetic strategies tailored to 6-(Cyclohexyloxy)picolinic acid that prioritize green chemistry principles. ontosight.ai

Current synthetic approaches for related compounds often involve multi-step processes that may utilize harsh reagents or require significant purification. nih.gov Future efforts could explore palladium-catalyzed C-H activation techniques, which allow for direct functionalization of the pyridine (B92270) ring, potentially simplifying the synthetic pathway to 6-(substituted)picolinic acids. nih.gov Another promising avenue is the use of novel heterogeneous catalysts, such as metal-organic frameworks (MOFs), which have shown success in the synthesis of other picolinate (B1231196) derivatives. nih.govresearchgate.net These catalysts offer the advantages of high efficiency, mild reaction conditions, and reusability, aligning with the goals of sustainable chemistry. researchgate.net

Furthermore, flow chemistry presents a powerful platform for optimizing the synthesis of this compound. Continuous-flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch processing. Research in this area would aim to develop a robust and scalable flow-based synthesis, a crucial step for any potential commercial application.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed C-H Activation | Fewer synthetic steps, high atom economy, regioselectivity. | Development of specific catalysts for the 6-position of the pyridine ring. |

| Heterogeneous Catalysis (e.g., MOFs) | Catalyst reusability, mild reaction conditions, reduced waste. nih.govresearchgate.net | Design of MOFs with optimal pore size and active sites for the reactants. researchgate.net |

| Flow Chemistry | Enhanced safety, improved reproducibility, scalability, process control. | Optimization of reactor design, residence time, and temperature for the specific reaction. |

| Biocatalysis | High selectivity, environmentally benign (aqueous media, mild conditions). | Identification or engineering of enzymes capable of catalyzing the key synthetic steps. |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

Picolinic acid and its derivatives are known to interact with a wide array of biological targets, often through their ability to chelate metal ions. nih.govsjctni.edu A primary mechanism of action for many picolinic acid compounds is the disruption of zinc finger proteins, which are crucial for viral replication and cellular homeostasis, suggesting potential antiviral and anticancer applications. google.comnih.govdrugbank.com Derivatives have also been developed as inhibitors of specific enzymes, including metallo-β-lactamases (implicated in antibiotic resistance) and botulinum neurotoxin A. nih.govnih.gov

For this compound specifically, the bulky, lipophilic cyclohexyloxy group at the 6-position distinguishes it from many previously studied analogs. This structural feature could confer unique selectivity and potency for novel biological targets. Future research must move beyond the established targets of the picolinic acid class to explore these new possibilities.

An initial step would be to perform unbiased phenotypic screening in various disease models, such as cancer cell lines, viral infection assays, and models of neuroinflammation. For instance, a study on novel picolinic acid derivatives demonstrated that specific substitutions could induce endoplasmic reticulum stress-mediated apoptosis in non-small cell lung cancer cells. pensoft.netresearchgate.net Investigating whether this compound exhibits similar or distinct anticancer mechanisms is a critical research question. Its potential to modulate immune responses, another known property of the picolinic acid core, also warrants thorough investigation. ontosight.ai

Once a biological effect is identified, target deconvolution studies using techniques like chemical proteomics (e.g., activity-based protein profiling) will be essential to identify the specific protein(s) with which the compound interacts. Elucidating these novel mechanistic pathways will be fundamental to understanding its therapeutic potential and guiding further drug development efforts.

Advanced Computational Approaches for Structure-Based Design

Computational chemistry provides an indispensable toolkit for accelerating the drug discovery process. For this compound, advanced computational approaches can be used to predict its biological activity, guide the design of more potent and selective analogs, and understand its interactions at an atomic level.

Molecular docking studies can be employed to screen virtual libraries of proteins and identify potential binding partners for this compound. pensoft.net For example, docking could be used to assess its fit within the active sites of enzymes known to be modulated by other picolinic acid derivatives, such as kinases or proteases, to predict its inhibitory potential. dovepress.comresearchgate.net

Once a primary target is identified, molecular dynamics (MD) simulations can provide insights into the stability of the compound-protein complex over time, revealing key binding interactions and conformational changes. This information is invaluable for structure-based drug design. For instance, MD simulations could reveal that modifying the cyclohexyl ring or altering the linker to the picolinic acid core could enhance binding affinity or improve selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies offer another powerful computational strategy. nih.gov By synthesizing and testing a small library of analogs of this compound, a QSAR model can be built to correlate specific structural features with biological activity. nih.gov This model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and thereby saving significant time and resources.

Table 2: Proposed Computational Workflow for Analog Design

| Step | Computational Method | Objective | Expected Outcome |

| 1. Target Identification | Reverse Molecular Docking | Screen this compound against a database of known protein structures. | A ranked list of potential biological targets. |

| 2. Binding Mode Analysis | Molecular Docking & MD Simulation | Predict and validate the binding pose of the compound within the highest-ranked target. pensoft.net | A detailed understanding of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| 3. Analog Design | In Silico Modification | Systematically modify the lead compound's structure (e.g., substitutions on the cyclohexyl ring). | A virtual library of novel analogs. |

| 4. Activity Prediction | QSAR Modeling & Docking Scores | Predict the biological activity and binding affinity of the new virtual analogs. nih.gov | Prioritized list of new compounds for chemical synthesis and biological testing. |

Integration with High-Throughput Screening for New Research Avenues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological assays. nih.gov Integrating HTS methodologies into the research plan for this compound can dramatically broaden the scope of inquiry and accelerate the discovery of new applications.

The first step involves creating a focused chemical library centered around the this compound scaffold. Using the insights gained from computational design (Section 8.3) and novel synthetic routes (Section 8.1), a diverse set of analogs can be generated. This library should explore variations in the cycloalkyl group, the position and nature of substituents on the pyridine ring, and the carboxylic acid moiety (e.g., converting it to esters or amides) to cover a wider chemical space. nih.gov

This library can then be subjected to a battery of HTS assays. These could include:

Target-based screens: Assays against specific enzymes (e.g., kinases, proteases, metalloenzymes) or receptors relevant to diseases like cancer, inflammatory disorders, or infectious diseases. dovepress.com

Phenotypic screens: Cell-based assays that measure a complex biological response, such as cell viability, apoptosis, or the inhibition of viral replication. researchgate.netmdpi.com This approach is particularly useful for identifying compounds that work through novel mechanisms of action.

Specialized assays: Given the metal-chelating properties of the picolinic acid core, specialized HTS assays could be developed. For example, a fluorescence-based assay using terbium (Tb³⁺) and dipicolinic acid (DPA) has been developed to screen for molecules that disrupt lipid membranes, a potential application for antimicrobial discovery. nih.gov

The data generated from HTS campaigns ("hits") provides the starting point for more detailed structure-activity relationship studies, ultimately leading to the identification of optimized lead compounds for preclinical development. acs.org This systematic approach ensures that the therapeutic potential of the this compound scaffold is explored in a comprehensive and unbiased manner.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Cyclohexyloxy)picolinic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 6-(methylsulfonyl)picolinic acid derivatives are synthesized via reactions with methylsulfonamide in DMF or THF under controlled heating (120°C) . Cyclohexyloxy groups may require activation of the picolinic acid core (e.g., halogenation at the 6-position) followed by substitution with cyclohexanol under basic conditions. Solvent polarity, temperature, and catalyst selection (e.g., NaOH in THF) critically affect yields, as seen in related picolinic acid syntheses .

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization Mass Spectrometry (ESI-MS) are standard. For instance, ¹H NMR peaks for analogous compounds like 6-(methylsulfonyl)picolinic acid show distinct shifts for sulfonyl (δ 3.0–3.5 ppm) and aromatic protons (δ 7.5–8.5 ppm) . ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from calculated values . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 6-(methylsulfonyl)picolinic acid):

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the cyclohexyloxy substituent influence the biochemical activity of picolinic acid derivatives?

- Methodological Answer : The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability. For example, carbamoyl picolinic acid derivatives with bulky substituents (e.g., cyclohexylcarbamoyl) showed increased inhibition of metallo-β-lactamases due to steric and electronic effects . Computational modeling (e.g., molecular docking) can predict binding affinities to target enzymes, validated by enzymatic assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed IC₅₀ measurement protocols).

- Batch Analysis : Compare purity across synthetic batches via HPLC .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent effects) .

Q. How can researchers optimize the formulation of this compound for in vivo studies?

- Methodological Answer : Use solubility enhancers (e.g., DMSO for in vitro; cyclodextrins for in vivo) and stability tests (e.g., pH-dependent degradation studies). For analogous compounds, pharmacokinetic profiling in rodent models via LC-MS/MS quantifies bioavailability and half-life .

Q. What advanced spectroscopic techniques elucidate the electronic effects of the cyclohexyloxy group?

- Methodological Answer : X-ray crystallography provides precise bond-length data for the cyclohexyloxy-picolinic acid conjugate. Alternatively, Density Functional Theory (DFT) calculations predict electron distribution and reactive sites, validated by UV-Vis spectroscopy .

Methodological Framework for Research Design

Q. How to formulate a PICOT-style research question for studying this compound?

- Example :

- Population/Problem : Bacterial strains expressing metallo-β-lactamases.

- Intervention : this compound at varying concentrations.

- Comparison : Existing β-lactamase inhibitors (e.g., EDTA).

- Outcome : Minimum inhibitory concentration (MIC) reduction.

- Time : 24-hour incubation .

Q. What criteria ensure ethical and feasible research on this compound?

- Guidance : Apply the FINER framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.